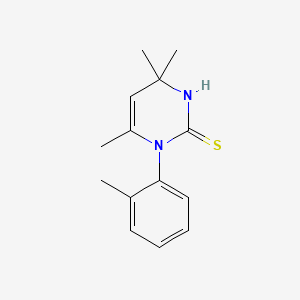![molecular formula C16H11ClN6OS B11207998 N'-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]thiophene-2-carbohydrazide](/img/structure/B11207998.png)
N'-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]thiophene-2-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]thiophene-2-carbohydrazide is a heterocyclic compound that contains a pyrazolo[3,4-d]pyrimidine core. This compound is of significant interest due to its potential biological and pharmacological activities, including anticancer, antiviral, and antimicrobial properties .
Preparation Methods
The synthesis of N’-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]thiophene-2-carbohydrazide typically involves multiple steps. One common method includes the reaction of 3-chlorophenylhydrazine with ethyl acetoacetate to form the pyrazole ring, followed by cyclization with formamide to yield the pyrazolo[3,4-d]pyrimidine core. The thiophene-2-carbohydrazide moiety is then introduced through a condensation reaction with thiophene-2-carboxylic acid hydrazide . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of catalysts and controlled reaction conditions to enhance yield and purity .
Chemical Reactions Analysis
N’-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]thiophene-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, with nucleophiles such as amines or thiols, forming substituted derivatives
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant anticancer activity against various cancer cell lines, including renal and CNS cancer cells
Medicine: It has potential therapeutic applications due to its antiviral and antimicrobial properties
Industry: The compound can be used in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of N’-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]thiophene-2-carbohydrazide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and proteins involved in cell proliferation and survival, leading to apoptosis in cancer cells. The compound’s ability to bind to DNA and interfere with its replication and transcription processes also contributes to its anticancer activity .
Comparison with Similar Compounds
N’-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]thiophene-2-carbohydrazide can be compared with other pyrazolo[3,4-d]pyrimidine derivatives, such as:
4-Amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide: This compound is a potent inhibitor of Akt kinases and has shown promising anticancer activity.
4-Amino-N-(4-chlorobenzyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide: Known for its glycogen synthase kinase-3 beta inhibition properties.
The uniqueness of N’-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]thiophene-2-carbohydrazide lies in its specific structural features and the combination of the pyrazolo[3,4-d]pyrimidine core with the thiophene-2-carbohydrazide moiety, which contributes to its diverse biological activities .
Properties
Molecular Formula |
C16H11ClN6OS |
|---|---|
Molecular Weight |
370.8 g/mol |
IUPAC Name |
N'-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]thiophene-2-carbohydrazide |
InChI |
InChI=1S/C16H11ClN6OS/c17-10-3-1-4-11(7-10)23-15-12(8-20-23)14(18-9-19-15)21-22-16(24)13-5-2-6-25-13/h1-9H,(H,22,24)(H,18,19,21) |
InChI Key |
YWNPZFIGBYXHCB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C3=NC=NC(=C3C=N2)NNC(=O)C4=CC=CS4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(4-Chlorophenyl)-3-hydroxy-3-(thiophen-2-yl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium](/img/structure/B11207926.png)
![2-[4-(3,5-Dimethoxybenzoyl)piperazin-1-YL]-1-ethyl-1H-1,3-benzodiazole](/img/structure/B11207933.png)
![1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(furan-2-ylmethyl)piperidine-3-carboxamide](/img/structure/B11207935.png)
![4-[4-(2-fluorophenyl)piperazin-1-yl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11207944.png)
![N-(1,3-benzodioxol-5-ylmethyl)-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11207949.png)
![N-(4-ethoxyphenyl)-2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide](/img/structure/B11207961.png)
![3-hydroxy-1-(3-methylphenyl)-3-phenyl-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium](/img/structure/B11207967.png)
![methyl 4-({[2-(4-fluorophenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]acetyl}amino)benzoate](/img/structure/B11207972.png)
![3,3-dimethyl-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)butanamide](/img/structure/B11207974.png)
![N-(3,5-dimethylphenyl)-2-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B11207984.png)
![N-benzyl-6-[4-methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl]pyridazin-3-amine](/img/structure/B11207990.png)


